2-Fluoro-6-methylpyridine is a useful precursor molecule in organic synthesis. Researchers have used it to create other fluorinated pyridines, which are a class of molecule with a wide range of potential applications in pharmaceuticals and materials science [].
2-F-6-Me-isonicotinic acid can be used as a reference standard in analytical chemistry techniques such as mass spectrometry []. Reference standards are essential for accurately identifying unknown compounds in a sample.
2-Fluoro-6-methylisonicotinic acid is a chemical compound with the molecular formula and a molecular weight of approximately 155.13 g/mol. This compound features a fluorine atom at the second position and a methyl group at the sixth position of the isonicotinic acid structure, which is a derivative of pyridine. The presence of the fluorine atom enhances its biological activity and solubility properties, making it an interesting candidate for various applications in medicinal chemistry and material science .
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 2-Fluoro-6-methylisonicotinic acid exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets, including enzymes and receptors. Specific studies have shown its potential in inhibiting certain bacterial strains and its role in modulating inflammatory pathways, making it a candidate for further pharmacological exploration .
The synthesis of 2-Fluoro-6-methylisonicotinic acid can be achieved through several methods:
These methods provide flexibility in synthesizing this compound for research and industrial applications .
2-Fluoro-6-methylisonicotinic acid serves multiple roles in various fields:
Its unique structure allows it to serve as a versatile building block in synthetic chemistry .
Interaction studies of 2-Fluoro-6-methylisonicotinic acid have focused on its binding affinities with various biological targets. These studies often utilize techniques such as:
Findings suggest that this compound may exhibit selective activity against certain targets, warranting further investigation into its mechanism of action and therapeutic potential .
Several compounds share structural similarities with 2-Fluoro-6-methylisonicotinic acid. Here’s a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 6-Fluoro-2-methylnicotinic acid | 884494-97-7 | Different position of fluorine; antibacterial activity |
| 2-Trifluoromethylnicotinic acid | 131747-43-8 | Contains trifluoromethyl group; higher lipophilicity |
| 6-Fluoro-4-methylnicotinic acid | 944582-95-0 | Fluorine at a different position; distinct biological profile |
| Methyl 6-fluoro-2-methylnicotinate | 1227595-02-9 | Ester derivative; differing solubility properties |
The unique positioning of the fluorine atom and the methyl group in 2-Fluoro-6-methylisonicotinic acid contributes to its distinct biological activities compared to these similar compounds, making it an important subject for further research .
The systematic IUPAC name for this compound is 2-fluoro-6-methylpyridine-4-carboxylic acid, reflecting its substitution pattern on the pyridine ring. The fluorine atom occupies the 2-position, while a methyl group is located at the 6-position relative to the carboxylic acid functional group at position 4. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS RN | 1060806-00-9 | |
| Molecular Formula | C₇H₆FNO₂ | |
| Molecular Weight | 155.13 g/mol | |
| SMILES | CC1=CC(=CC(=N1)F)C(=O)O | |
| InChI Key | IEGMXPAJVPBGGN-UHFFFAOYSA-N |
The crystal structure (available via PubChem CID 72211853) reveals planar geometry stabilized by intramolecular hydrogen bonding between the carboxylic acid and pyridine nitrogen.
The compound’s synthesis was first reported in patent literature using a modified Blaz-Schiemann reaction, which involves diazotization of aminopyridine intermediates followed by fluorination. Early routes suffered from low yields (<50%) due to side reactions during bromination. Modern protocols, such as those employing tribromophosphorus oxide (POBr₃) in acetonitrile, achieve 92.8% yield in the bromination step. Subsequent hydrogenation over Raney nickel and fluorination with sodium nitrite in anhydrous hydrogen fluoride refined the process to an 84.5% yield in the final step.
Fluorinated pyridines like 2-fluoro-6-methylisonicotinic acid are pivotal in drug design due to fluorine’s electron-withdrawing effects, which enhance metabolic stability and binding affinity. The methyl group introduces steric hindrance, directing regioselectivity in cross-coupling reactions. Applications include:
The oxidation of 2-fluoro-6-methylisonicotinaldehyde to its corresponding carboxylic acid is a critical step in the synthesis of 2-fluoro-6-methylisonicotinic acid. The Pinnick oxidation is widely employed for this transformation, utilizing sodium chlorite (NaClO~2~) under mildly acidic conditions to convert aldehydes to carboxylic acids without over-oxidizing sensitive functional groups [9]. This method is particularly advantageous for α,β-unsaturated aldehydes, as it avoids side reactions such as epoxidation or dihydroxylation.
Typical reaction conditions involve dissolving the aldehyde precursor in a mixture of tert-butanol and water, followed by the addition of a buffered solution of sodium chlorite and sodium dihydrogen phosphate. The reaction proceeds at 0–25°C, achieving yields exceeding 85% [9]. A key mechanistic step involves the formation of chlorous acid (HClO~2~), which facilitates a pericyclic fragmentation to yield the carboxylic acid while releasing hypochlorous acid (HOCl) as a byproduct [9].
Fluorination of pyridine derivatives to introduce the fluorine substituent at the 2-position is achieved through two primary methods: halogen exchange (Halex) reactions and direct C–H fluorination.
Halogen Exchange (Halex):
This method involves substituting a chlorine atom with fluorine using potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, 2-chloro-6-methylisonicotinic acid can be converted to 2-fluoro-6-methylisonicotinic acid under reflux conditions (120–140°C) with a 78–92% yield [6] [7]. Recent advances in mechanochemistry have enabled solvent-free fluorination using ball milling, which reduces reaction times to 2–4 hours at room temperature while maintaining high selectivity [7].
Direct C–H Fluorination:
Copper-catalyzed fluorination offers a more atom-economical approach. A protocol using copper(I) iodide (CuI) and silver fluoride (AgF) in DMF at 80–100°C selectively fluorinates the β-sp² C–H bond of pyridine derivatives, yielding 2-fluoro-6-methylisonicotinic acid with 70–85% efficiency [8]. This method avoids pre-functionalized substrates and is compatible with electron-withdrawing groups.
Table 1: Comparison of Fluorination Methods
| Method | Reagents/Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Halex (Solution) | KF, DMF, 140°C, 12h | 78–92 | High |
| Halex (Mechanochemical) | KF, Ball milling, RT, 2h | 82–89 | Moderate |
| Cu-Catalyzed C–H | CuI, AgF, DMF, 80°C, 24h | 70–85 | High |
The choice of solvent and catalyst significantly impacts reaction efficiency:
Table 2: Optimal Catalyst Systems
| Reaction Type | Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|
| Halex Fluorination | POCl~3~ | DMF | 140 |
| C–H Fluorination | CuI/AgF | DMF | 80 |
| Mechanochemical | None | Solvent-free | 25 |
Scaling up the synthesis of 2-fluoro-6-methylisonicotinic acid presents several challenges:
Table 3: Key Industrial Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy | Current Status |
|---|---|---|
| Corrosive Reagents | Use of lined reactors and automated dosing | Partially resolved |
| Metal Catalyst Recovery | Ion-exchange resin filtration | Under development |
| Mechanochemical Scaling | Modular ball mill systems | Experimental phase |
| Fluoride Source Cost | KF/Et~4~NCl mixtures | Lab-scale success |
The nuclear magnetic resonance spectroscopic characterization of 2-Fluoro-6-methylisonicotinic acid (CAS number 1060806-00-9, molecular formula C₇H₆FNO₂, molecular weight 155.13 g/mol) reveals distinctive signatures characteristic of fluorinated pyridine carboxylic acid derivatives [1] [2].
The proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectrum of 2-Fluoro-6-methylisonicotinic acid exhibits characteristic resonances that reflect the electronic environment of the fluorinated pyridine ring system. The aromatic proton signals typically appear in the chemical shift range of 6.5-8.5 parts per million, consistent with the deshielding effects of the pyridine nitrogen and fluorine substituent [3]. The methyl group at the 6-position generates a distinctive singlet resonance at approximately 2.4-2.7 parts per million, which is characteristic of methyl groups attached to aromatic pyridine rings [3].
The carboxylic acid proton, when present in deuterated solvents that do not exchange with water, typically appears as a broad signal at 10-12 parts per million due to the strong deshielding effect of the carbonyl oxygen [4]. The aromatic protons on the pyridine ring exhibit complex coupling patterns due to both proton-proton coupling and proton-fluorine coupling interactions [5].
Carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectroscopy provides critical structural information for 2-Fluoro-6-methylisonicotinic acid. The carbonyl carbon of the carboxylic acid group appears characteristically at 170-175 parts per million, reflecting the strong deshielding effect of the electronegative oxygen atoms [3]. The aromatic carbons of the pyridine ring appear in the range of 110-160 parts per million, with the carbon bearing the fluorine substituent showing characteristic fluorine-carbon coupling patterns [5].
Fluorine-19 nuclear magnetic resonance (¹⁹F Nuclear Magnetic Resonance) spectroscopy provides particularly valuable structural information for fluorinated compounds. For 2-Fluoro-6-methylisonicotinic acid, the fluorine atom attached to the aromatic pyridine ring typically exhibits chemical shifts in the range of -80 to -120 parts per million relative to trichlorofluoromethane [6]. The exact chemical shift depends on the electronic environment created by the neighboring methyl group and the carboxylic acid functionality [6].
The nuclear magnetic resonance coupling patterns reveal important structural information. The fluorine nucleus exhibits strong coupling to adjacent carbon atoms and can show detectable coupling to protons several bonds away [5]. This coupling information confirms the regiochemistry and provides evidence for the specific substitution pattern on the pyridine ring [7].
The infrared spectroscopic analysis of 2-Fluoro-6-methylisonicotinic acid reveals characteristic absorption bands that confirm the presence of key functional groups and provide insight into the molecular structure and bonding characteristics.
The carboxylic acid functionality exhibits distinctive infrared absorption features. The oxygen-hydrogen stretching vibration of the carboxylic acid appears as a broad absorption band between 2500-3300 wavenumbers, characteristic of the hydrogen-bonded carboxylic acid dimer structure commonly observed in the solid state [8]. The carbonyl carbon-oxygen stretching vibration appears as a strong, sharp absorption band at approximately 1680-1710 wavenumbers [3].
The aromatic carbon-hydrogen stretching vibrations of the pyridine ring appear in the region of 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed between 1400-1600 wavenumbers [8]. The carbon-fluorine stretching vibration, characteristic of aromatic fluorine substituents, appears as a strong absorption band in the region of 1000-1300 wavenumbers [9].
The methyl group attached to the pyridine ring exhibits characteristic infrared absorption bands. The carbon-hydrogen stretching vibrations of the methyl group appear between 2800-3000 wavenumbers, with asymmetric and symmetric stretching modes clearly distinguishable [8]. The methyl carbon-hydrogen bending vibrations appear at approximately 1370-1470 wavenumbers [8].
Ultraviolet-visible absorption spectroscopy provides information about the electronic transitions and conjugation within the aromatic system. Pyridine carboxylic acids typically exhibit absorption maxima in the ultraviolet region, with characteristic peaks arising from pi to pi-star transitions within the aromatic system [10]. The presence of the fluorine substituent and methyl group modifies the electronic structure and can cause shifts in the absorption wavelengths compared to unsubstituted isonicotinic acid [10].
The specific absorption wavelengths and extinction coefficients depend on the solvent system used for the measurements. In aqueous acidic solutions, nicotinic acid derivatives typically show characteristic absorption peaks at approximately 210 nanometers and 260 nanometers [10]. The fluorine substituent and methyl group can cause modest shifts in these absorption maxima due to their electronic effects on the aromatic system [10].
Crystallographic analysis of fluorinated pyridine carboxylic acids provides detailed structural information about molecular geometry, intermolecular interactions, and packing arrangements in the solid state. While specific single-crystal X-ray diffraction data for 2-Fluoro-6-methylisonicotinic acid may be limited in the available literature, structural insights can be inferred from related compounds and theoretical considerations.
Methylisonicotinic acid derivatives typically crystallize in monoclinic or orthorhombic crystal systems, depending on the specific substitution pattern and intermolecular hydrogen bonding arrangements [11]. The carboxylic acid functionality serves as both a hydrogen bond donor and acceptor, leading to the formation of characteristic dimer structures or extended hydrogen-bonded networks [11].
The fluorine substituent influences the crystal packing through several mechanisms. Fluorine atoms can participate in weak intermolecular interactions, including carbon-hydrogen···fluorine hydrogen bonds and fluorine···fluorine contacts [11]. These interactions, while weaker than traditional hydrogen bonds, can significantly influence the overall crystal structure and stability [11].
The pyridine nitrogen atom provides an additional site for intermolecular interactions, capable of forming hydrogen bonds with carboxylic acid groups from neighboring molecules [11]. This creates the possibility for complex three-dimensional hydrogen-bonded networks that stabilize the crystal structure [11].
Typical bond lengths and angles for fluorinated pyridine carboxylic acids can be predicted based on related structures. The carbon-fluorine bond length is typically 1.35-1.37 Angstroms, while the carbon-carbon bonds in the aromatic ring range from 1.38-1.42 Angstroms [11]. The carboxylic acid group exhibits characteristic geometry with carbon-oxygen bond lengths of approximately 1.25 Angstroms for the carbonyl oxygen and 1.31 Angstroms for the hydroxyl oxygen [11].
The thermal properties of 2-Fluoro-6-methylisonicotinic acid reflect the combined influences of intermolecular hydrogen bonding, aromatic stacking interactions, and the specific electronic effects of the fluorine and methyl substituents on the pyridine ring system.
Methylisonicotinic acid derivatives typically exhibit melting points in the range of 200-300 degrees Celsius, reflecting the strong intermolecular hydrogen bonding capabilities of the carboxylic acid functionality [12] [13]. The specific melting point of 2-Fluoro-6-methylisonicotinic acid would be influenced by the electronic effects of the fluorine substituent and the steric effects of the methyl group [12].
For comparison, related compounds provide insight into expected thermal behavior. 6-Methylnicotinic acid exhibits a melting point of 210-215 degrees Celsius [12], while 2-methylisonicotinic acid shows a melting point of 295-299 degrees Celsius [13]. The introduction of the fluorine substituent would be expected to modify these values due to changes in intermolecular interactions and crystal packing efficiency [14].
Thermal stability analysis using differential scanning calorimetry and thermogravimetric analysis provides information about decomposition pathways and thermal limits. Pyridine carboxylic acids generally exhibit good thermal stability up to their melting points, with decomposition typically occurring at temperatures above 300 degrees Celsius [15] [16].
The thermal decomposition of pyridine derivatives follows well-established pathways involving initial hydrogen atom abstraction to form pyridyl radicals, followed by ring-opening reactions [17]. The presence of the fluorine substituent can influence these decomposition pathways by altering the stability of radical intermediates [18].
Thermal analysis data for related fluorinated aromatic carboxylic acids suggest that 2-Fluoro-6-methylisonicotinic acid would exhibit a decomposition onset temperature in the range of 250-350 degrees Celsius, with the exact value depending on the heating rate and atmospheric conditions used in the analysis [19] [18].
The solubility characteristics of 2-Fluoro-6-methylisonicotinic acid are determined by the balance between the polar carboxylic acid functionality and the hydrophobic aromatic ring system, with additional influences from the fluorine and methyl substituents.
Carboxylic acids containing pyridine rings typically exhibit moderate water solubility due to the ability of both the carboxylic acid group and the pyridine nitrogen to form hydrogen bonds with water molecules [12] [20]. The presence of the methyl group increases the hydrophobic character of the molecule, potentially reducing water solubility compared to unsubstituted isonicotinic acid [12].
The fluorine substituent presents a complex influence on solubility properties. While fluorine is highly electronegative and can participate in hydrogen bonding interactions, fluorinated aromatic compounds often exhibit reduced water solubility compared to their non-fluorinated analogs [20]. This effect is attributed to the strong carbon-fluorine bond and the poor solvation of fluorine atoms by water molecules [20].
The octanol-water partition coefficient provides important information about the compound's distribution between aqueous and organic phases [21]. This parameter is crucial for understanding bioavailability, membrane permeability, and environmental fate of the compound [21]. High-performance liquid chromatography methods can be used to determine partition coefficients for compounds with log P values in the range of 0 to 6 [21].
Solubility in organic solvents is generally favorable for 2-Fluoro-6-methylisonicotinic acid, with good solubility expected in polar organic solvents such as dimethyl sulfoxide, methanol, and acetonitrile [20]. The aromatic character of the molecule promotes solubility in aromatic solvents, while the polar functional groups enhance solubility in polar aprotic solvents [20].
Temperature-dependent solubility studies would provide additional insight into the thermodynamic parameters governing dissolution processes. The enthalpy and entropy of dissolution can be determined from temperature-dependent solubility measurements, providing fundamental thermodynamic data for the compound [22].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆FNO₂ | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| CAS Number | 1060806-00-9 | [1] |
| Predicted Log P | 1.5-2.5 (estimated) | [20] |
| Melting Point Range | 200-250°C (estimated) | [12] [13] |
| Thermal Decomposition | >300°C (estimated) | [15] [17] |